
(1R)-1-(4-Propoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. These compounds are characterized by the presence of a phenyl group attached to an ethanol moiety. The specific structure of this compound includes a propoxy group attached to the para position of the phenyl ring, and the ethanol moiety is in the (1R) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Propoxyphenyl)ethan-1-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-propoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reduction of Ketones: Another method involves the reduction of 4-propoxyacetophenone using a chiral reducing agent to obtain the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to maximize efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nitration can be carried out using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
Oxidation: 4-Propoxyacetophenone or 4-Propoxybenzaldehyde.
Reduction: 4-Propoxyphenylethane.
Substitution: 4-Nitropropoxyphenylethanol or 4-Halopropoxyphenylethanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Could be used in the production of specialty chemicals or as a solvent.
Mecanismo De Acción
The mechanism of action for (1R)-1-(4-Propoxyphenyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound .
4-Propoxybenzyl alcohol: Lacks the chiral center.
4-Propoxyacetophenone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a propoxy group and a hydroxyl group, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
(1R)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
CVNLELLEFCZYPX-SECBINFHSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)[C@@H](C)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


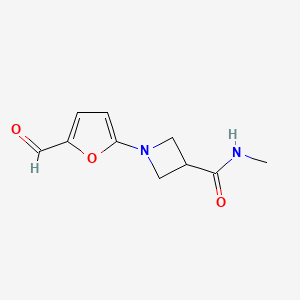
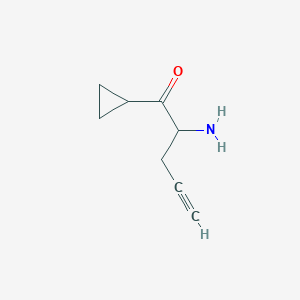
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)


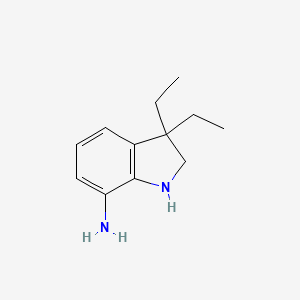
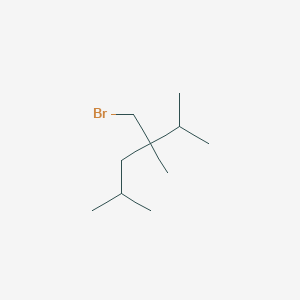
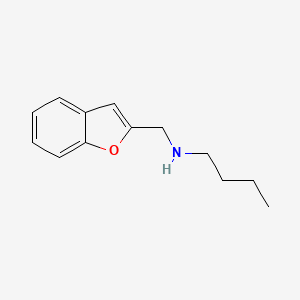
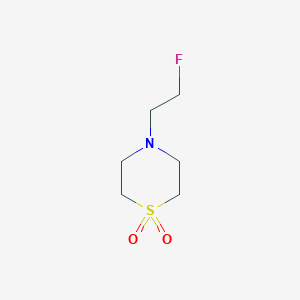
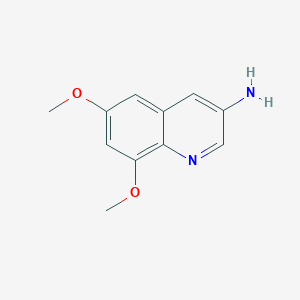
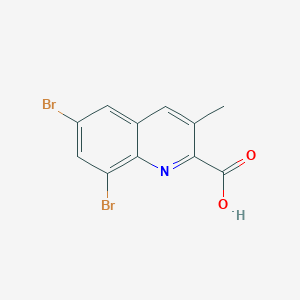
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)


